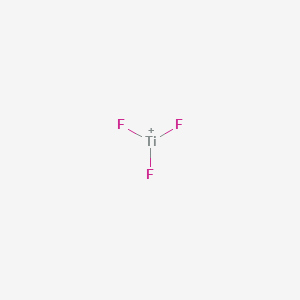
7-Methoxybenzo(k)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxybenzo(k)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzo(k)fluoranthene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxybenzo(k)fluoranthene typically involves the introduction of a methoxy group to the benzo(k)fluoranthene structure. This can be achieved through various organic synthesis techniques, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzo(k)fluoranthene with methanol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxybenzo(k)fluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as halogenated, hydroxylated, and aminated compounds, depending on the reagents and conditions used.
Scientific Research Applications
7-Methoxybenzo(k)fluoranthene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds and as a model compound in studying PAH behavior.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool in medical imaging.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 7-Methoxybenzo(k)fluoranthene involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes and receptors, affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzo(a)fluoranthene
- Benzo(b)fluoranthene
- Benzo(e)fluoranthene
- Benzo(j)fluoranthene
Uniqueness
7-Methoxybenzo(k)fluoranthene is unique due to the presence of the methoxy group, which alters its chemical reactivity and biological interactions compared to other benzo(k)fluoranthene derivatives
Properties
CAS No. |
116208-75-4 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
7-methoxybenzo[k]fluoranthene |
InChI |
InChI=1S/C21H14O/c1-22-21-15-9-3-2-6-14(15)12-18-16-10-4-7-13-8-5-11-17(19(13)16)20(18)21/h2-12H,1H3 |
InChI Key |
JEKYPFVSTRYWPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Thiophene, 3-[(trifluoromethyl)sulfonyl]-](/img/structure/B14299891.png)
![[(2E,13Z)-octadeca-2,13-dienyl] acetate;[(3Z,13Z)-octadeca-3,13-dienyl] acetate](/img/structure/B14299895.png)
![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![2-(2H-[1,3]Dithiolo[4,5-c]furan-2-ylidene)-2H-[1,3]dithiolo[4,5-c]furan](/img/structure/B14299910.png)


![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)


